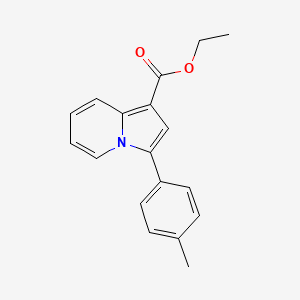

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . This compound features an indolizine core substituted with an ethyl ester group at the 1-position and a 4-methylphenyl group at the 3-position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate typically involves the cyclization of pyridine derivatives with suitable electrophiles. One common method is the palladium-catalyzed cross-coupling reaction between pyrrole derivatives and 1,4-dibromo-1,3-butadienes . This reaction proceeds under mild conditions and provides a straightforward route to the indolizine core.

Industrial Production Methods

Industrial production of indolizine derivatives, including this compound, often employs scalable catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are favored due to their efficiency and high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

化学反応の分析

Enolate-Mediated Cyclization (Au(I)-Catalyzed)

-

Enolate formation : The α-methylene carbon of acetoacetate attacks a gold-activated allene intermediate derived from 2-propargyloxypyridine .

-

Cyclization : Intramolecular aldol-like condensation forms the indolizine core.

-

Aromatization : Retro-Claisen elimination generates the final product (Fig. 1A) .

Ylid Cyclization (Base-Promoted)

-

Pyridinium salts derived from 2-ethoxycarbonylmethylpyridine form reactive ylids with bases (e.g., NaHCO₃).

-

Intramolecular aldol condensation followed by dehydration yields the indolizine skeleton .

Electrophilic Substitution

The indolizine ring undergoes electrophilic attacks at electron-rich positions (C-5 and C-7). Demonstrated reactions include:

| Electrophile | Product | Conditions | Source |

|---|---|---|---|

| Bromine (Br₂) | 5-Bromo derivative | CH₂Cl₂, 0°C | |

| Acetyl chloride (ClCOCH₃) | 7-Acetylated compound | AlCl₃ catalyst |

Ester Hydrolysis

The ethyl ester group is hydrolyzable under basic conditions:

Ethyl esterNaOH (aq), 80°CCarboxylic acid

This reaction is critical for generating bioactive metabolites .

Retro-Claisen Elimination

Observed during Au(I)-catalyzed synthesis with acetoacetates:

-

Intermediate 15 undergoes β-ketoester cleavage.

Biological Activity-Linked Reactions

While not purely chemical, the compound interacts with bacterial enzymes via:

-

Hydrogen bonding between the carboxylate and enzyme active sites .

-

π-π stacking of the 4-methylphenyl group with hydrophobic pockets .

Structural Confirmation Data

Reaction products are validated through:

科学的研究の応用

Pharmacological Applications

1.1 Cardiovascular Disorders

Indolizine derivatives, including ethyl 3-(4-methylphenyl)indolizine-1-carboxylate, have demonstrated potential therapeutic effects in cardiovascular disorders. These compounds can potentiate the effects of catecholamines, which are crucial for managing conditions like cardiac insufficiency and disturbances in the cerebral vascular system. Research indicates that these derivatives may enhance cardiovascular responses, making them candidates for further development in treating heart-related ailments .

1.2 Anti-inflammatory and Immunomodulatory Effects

The compound is also explored for its immunomodulatory properties. It acts as an inhibitor of adenosine deaminase, which is significant in managing autoimmune diseases and preventing organ transplant rejection. By modulating immune responses, this compound could play a role in therapies for conditions such as lupus erythematosus and chronic progressive polyarthritis .

1.3 Cancer Treatment

Recent studies have highlighted the potential of indolizine compounds as inhibitors of the CBP/EP300 bromodomain receptor, which is implicated in various cancers. This compound may contribute to the development of new cancer therapeutics by targeting these pathways, particularly in prostate cancer treatment .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods, including traditional organic synthesis techniques and more modern approaches like click chemistry. The latter provides efficient routes to form complex structures with high yields. Understanding the synthesis pathways is crucial for optimizing production for pharmaceutical applications .

Research has shown that indolizine derivatives exhibit a range of biological activities:

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antiviral activity, suggesting their potential use in treating infectious diseases.

- Inhibition of Vascular Endothelial Growth Factor (VEGF): This activity positions these compounds as potential treatments for conditions characterized by abnormal blood vessel growth, such as certain cancers .

- Phosphodiesterase Inhibition: Compounds like this compound may also act as phosphodiesterase inhibitors, contributing to their therapeutic profiles in various disorders .

Case Studies and Research Findings

A review of recent literature reveals several case studies focusing on the efficacy of indolizine derivatives:

作用機序

The mechanism of action of ethyl 3-(4-methylphenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

- Ethyl 3-(4-chlorophenyl)indolizine-1-carboxylate

- Ethyl 3-(4-nitrophenyl)indolizine-1-carboxylate

- Ethyl 3-(4-methoxyphenyl)indolizine-1-carboxylate

Uniqueness

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to other similar indolizine derivatives .

生物活性

Ethyl 3-(4-methylphenyl)indolizine-1-carboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of indolizine derivatives, including this compound, typically involves cyclization reactions of appropriate precursors. Various methods have been reported, including the use of diazo compounds and metal-catalyzed reactions. For instance, Liu and Yan demonstrated an efficient Au-catalyzed method for synthesizing indolizines from aldehydes and alkynes, which can be adapted for producing this specific compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was tested against HepG2 liver cancer cells using the MTT assay, where it demonstrated a notable reduction in cell viability at concentrations as low as 100 µg/mL .

Table 1: Cytotoxicity Data Against HepG2 Cells

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 393.7 ± 0.2 |

| Doxorubicin | 0.5 ± 0.05 |

| Ellipticine | 0.7 ± 0.07 |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for anti-inflammatory properties. Research indicates that indolizine derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways .

Case Studies

Several case studies have illustrated the therapeutic potential of indolizine derivatives:

- Cardiovascular Applications : Indolizines have been explored for their ability to potentiate the effects of catecholamines in treating cardiovascular disorders. This suggests a dual role where these compounds can address both cancer and cardiovascular issues .

- Uricosuric Action : Indolizines have shown promise in managing conditions related to excess uric acid, such as gout, by enhancing uric acid excretion through inhibition of xanthine oxidase .

特性

IUPAC Name |

ethyl 3-(4-methylphenyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-3-21-18(20)15-12-17(14-9-7-13(2)8-10-14)19-11-5-4-6-16(15)19/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYKSYBQQDODTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。